Cas no 492-41-1 (L-(-)-Ephedrine)
L-(-)-Ephedrine structure
Product Name:L-(-)-Ephedrine
CAS-nummer:492-41-1
MF:C9H13NO
MW:151.205622434616
CID:37755
PubChem ID:10297
Update Time:2025-04-18
L-(-)-Ephedrine Chemische en fysische eigenschappen
Naam en identificatie
-
- L-(-)-Ephedrine
- (1R,2S)-2-Amino-1-phenyl-1-propanol
- (1R,2S)-(-)-Norephedrine
- (1R,2S)-2-amino-1-phenylpropan-1-ol
- (1R,2S)-Norephedrine
- ***
- (-)-Norephedrin
- (-)-Norephedrine
- (-)-phenylpropanolamine
- (1R,2S)-2-amino-1-phenyl-propan-1-ol
- (1S,2R)-H2NCH(Me)CH(OH)Ph
- (R,S)-(-)-Norephedrine
- L-ERYTHRO-(1R,2S)-2-AMINO-1-PHENYLPROPAN-1-OL
- l-Norephedrine
- l-Phenylpropanolamine
- Mydriatin
- USAF CS-6
- KBioGR_001385
- Propadrine
- (1R,2S)-(-)-Norephedrine, 99%
- Phenylpropanolamin
- CHEBI:80680
- Spectrum2_000016
- Benzyl alcohol, alpha-(1-aminoethyl)-
- W-106029
- Phenylpropanolaminum [INN-Latin]
- R01BA01
- (1R,2S)- Norephedrine
- Spectrum4_000983
- Phenylfenesin
- erythro-2-Amino-1-phenyl-1-propanol
- 4-13-00-01875 (Beilstein Handbook Reference)
- dl-Phenylpropanolamine
- dl-alpha-(1-Aminoethyl)benzyl alcohol
- Phenylpropanolamine (INN)
- DB00397
- PHENYLPROPANOLAMINE [MART.]
- (1R,2S)-PHENYLPROPANOLAMINE
- Phenylpropanolaminum (INN-Latin)
- N0608
- EINECS 207-755-7
- Benzenemethanol, .alpha.-(1-aminoethyl)-, [R-(R*,S*)]-
- PHENYLPROPANOLAMINE [WHO-DD]
- Benzenemethanol, .alpha.-[(1S)-1-aminoethyl]-, (.alpha.R)-
- SCHEMBL152038
- KBio3_001778
- NSC17704
- NSC 9920
- NSC 17704
- UNII-57B9YG5Y1E
- D08368
- 1-Propanol, 2-amino-1-phenyl-, (-)-
- SELEGILINE HYDROCHLORIDE IMPURITY C [EP IMPURITY]
- Benzenemethanol, .alpha.-((1S)-1-aminoethyl)-, (.alpha.R)-
- InChI=1/C9H13NO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3/t7-,9-/m0/s
- (R-(R*,S*))-alpha-(1-Aminoethyl)benzyl alcohol
- (1R,2S)-(-)-Phenylpropanolamine
- 33RU150WUN
- beta-hydroxyamphetamine
- PHENYLPROPANOLAMINE (MART.)
- NSC-9920
- Spectrum3_000889
- Phenylpropanolamina (INN-Spanish)
- (+/-)-Norephedrine
- Phenylpropanolamine [INN:BAN]
- NSC-17704
- dl-1-Phenyl-2-aminopropanol-1(ChemID)
- Phenylpropanolamina
- KBio2_001583
- CHEMBL136560
- DTXCID10820534
- PDSP2_001333
- 1-norephedrine
- SR-05000001534-1
- PHENYLPROPANOLAMINE [INN]
- KBio2_006719
- dl-alpha-Hydroxy-beta-aminopropylbenzene
- Phenylpropanolamine1534
- UNII-33RU150WUN
- PHENYLPROPANOLAMINE [MI]
- Benzyl alcohol, alpha-(1-aminoethyl)-, (-)-
- PPA [Nasal Decongestant]
- AKOS015891206
- SR-05000001534-2
- Benzenemethanol, alpha-(1-aminoethyl)-, (R*,S*)-
- phenylpropanolamine
- (+-)-Norephedrin
- 14838-15-4
- (-)-ERYTHRO-2-AMINO-2-METHYL-1-PHENYLETHANOL
- dl-1-Phenyl-2-aminopropanol-1
- EINECS 211-850-9
- 1-Propanol, 2-amino-1-phenyl-
- Benzenemethanol, alpha-((1S)-1-aminoethyl)-, (alphaR)-
- Phenylpropanolaminum
- Spectrum5_001156
- EINECS 238-900-2
- C07911
- SR-05000001534
- KBioSS_001583
- Mucron
- erythro-(1R,2S)-Norephedrine
- 1-(-)-ephedrine
- PHENYLPROPANOLAMINE, (-)-
- (1R, 2S)-(-)- norephedrine
- (R*,S*)-(+-)-alpha-(1-Aminoethyl)benzenemethanol
- dl-2-Amino-1-hydroxy-1-phenylpropane(ChemID)
- 492-41-1
- HMS2090P12
- Phenylpropanolamina [INN-Spanish]
- Benzyl alcohol,.alpha.-(1-aminoethyl)-
- PDSP1_001349
- 57B9YG5Y1E
- Spectrum_001103
- (1s,2r)-2-hydroxy-2-phenyl-1-methyl-1-aminoethane
- (1r, 2s)-(-)-norephedrine
- Q26840801
- (R*,S*)-(1)-alpha-(1-Aminoethyl)benzyl alcohol(ChemID)
- Super Odrinex
- Rhindecon
- PHENYLPROPANOLAMINE [VANDF]
- PPA (Nasal Decongestant)
- PHENYLPROPANOLAMINE [HSDB]
- SPBio_000051
- PHENYLPROPANOLAMINE, L-
- Phenylpropanolamine (VAN)
- (1R,2S)-(-)-2-Amino-1-phenyl-1-propanol
- BENZENEMETHANOL, alpha-(1-AMINOETHYL)-, (R*,S*)-, (+/-)
- Fansia
- WLN: ZY1&YQR -L
- 1S,2R-PHENYLPROPANOLAMINE HYDROCHLORIDE
- KBio2_004151
- Fansia (TN)
- DTXSID4023466
- AB01275538-01
- Benzenemethanol, alpha-(1-aminoethyl)-, (R*,S*)-(+-)-
- BENZENEMETHANOL, .ALPHA.-(1-AMINOETHYL)-, (R*,S*)-, (+/-)-
- Fenilpropanolamina [Italian]
- Fenilpropanolamina
- HSDB 6485
- DTXSID10889348
- (+-)-Norephedrine
- Rinexin
- NOREPHEDRINE, (-)-
- (+-)-Phenylpropanolamine
- CCG-214826
- Benzyl alcohol, alpha-(1-aminoethyl)-(ChemID)
- dl-2-Amino-1-hydroxy-1-phenylpropane
- PPA(ChemID)
- Benzenemethanol, alpha-((1R)-1-aminoethyl)-, (alphaS)-rel-
- Benzenemethanol, alpha-(1-aminoethyl)-, (R-(R*,S*))-
- (R*,S*)-(1)-alpha-(1-Aminoethyl)benzyl alcohol
- BRN 3196918
- (+/-)-Phenylpropanolamine
- (R*,S*)-(+/-)-alpha-(1-Aminoethyl)benzenemethanol
- 238-900-2
-
- MDL: MFCD00008079
- Inchi: 1S/C9H13NO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3/t7-,9-/m0/s1
- InChI-sleutel: DLNKOYKMWOXYQA-CBAPKCEASA-N
- LACHT: O[C@H](C1C=CC=CC=1)[C@H](C)N
Berekende eigenschappen
- Exacte massa: 151.10000
- Monoisotopische massa: 151.099714038g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 2
- Complexiteit: 110
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: none
- XLogP3: none
- Topologisch pooloppervlak: 46.2Ų
Experimentele eigenschappen
- Kleur/vorm: 未确定
- Dichtheid: 1.0406 (rough estimate)
- Smeltpunt: 51-53 ºC
- Kookpunt: 273.23°C (rough estimate)
- Vlampunt: >230 °F
- Brekindex: 1.5380 (estimate)
- Stabiliteit/houdbaarheid: Stable. Incompatible with strong oxidizing agents. May discolour on exposure to light.
- PSA: 46.25000
- LogboekP: 1.76750
- Oplosbaarheid: 未确定
- pka: 9.958(at 10℃)
- Specifieke rotatie: -41 º (c=7, 1M HCl)
L-(-)-Ephedrine Beveiligingsinformatie
- Gevaarverklaring: Harmful
- WGK Duitsland:3
- Code gevarencategorie: R22;R36/37/38
- Veiligheidsinstructies: S26
- FLUKA MERK F CODES:3-8-10
- RTECS:RC2275000
-
Identificatie van gevaarlijk materiaal:
- Risicozinnen:R22; R36/37/38
- Veiligheidstermijn:S26
L-(-)-Ephedrine Gerelateerde literatuur
-
1. Mechanism and applications of lithium amide-induced asymmetric rearrangements of 4-substituted and 4,4-disubstituted cyclopentene oxides to cyclopentenolsDavid M. Hodgson,Andrew R. Gibbs,Michael G. B. Drew J. Chem. Soc. Perkin Trans. 1 1999 3579
-
Mohamed Z. Gad,Samar S. Azab,Amira R. Khattab,Mohamed A. Farag Food Funct. 2021 12 9563
-
Sudhindra H. Deshpande,Vaishali S. Shende,Savita K. Shingote,Debamitra Chakravarty,Vedavati G. Puranik,Raghunath V. Chaudhari,Ashutosh A. Kelkar RSC Adv. 2015 5 51722
-
Jan Muschiol,Christin Peters,Nikolin Oberleitner,Marko D. Mihovilovic,Uwe T. Bornscheuer,Florian Rudroff Chem. Commun. 2015 51 5798
-
5. Some enantioselective borane reductions of prochiral ketones catalysed by polymer-supported oxazaborolidines bound via the boron atomClaude Caze,Noureddine El Moualij,Philip Hodge,Christopher J. Lock,Jianbiao Ma J. Chem. Soc. Perkin Trans. 1 1995 345
492-41-1 (L-(-)-Ephedrine) Gerelateerde producten
- 530-36-9(Ethanol, 2-amino-1,2-diphenyl-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Aanbevolen leveranciers
SHOCHEM(SHANGHAI) CO.,lTD
Goudlid
CN Leverancier
Bulk
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
CN Leverancier
Reagentie
Shandong Feiyang Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Goudlid
CN Leverancier
Bulk
Yunnanjiuzhen
Goudlid
CN Leverancier
Bulk